molecular formula C18H28N4O3 B5162781 3-(2,3-Dihydro-1,4-benzodioxin-6-YL)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea

3-(2,3-Dihydro-1,4-benzodioxin-6-YL)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea

Cat. No.: B5162781
M. Wt: 348.4 g/mol
InChI Key: DJFOXHHXYQRZAH-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-YL)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds in this class are often explored for their potential pharmacological properties, including their use as therapeutic agents in various medical conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-YL)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Attachment of the Piperazine Moiety: The piperazine derivative can be introduced through a nucleophilic substitution reaction, where the piperazine ring is reacted with an alkyl halide.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the urea linkage or the piperazine ring, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides, acyl halides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in the treatment of diseases due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-YL)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dihydro-1,4-benzodioxin-6-YL)-1-[2-(4-methylpiperazin-1-YL)ethyl]urea
  • 3-(2,3-Dihydro-1,4-benzodioxin-6-YL)-1-[2-(4-ethylpiperazin-1-YL)ethyl]urea

Uniqueness

The uniqueness of 3-(2,3-Dihydro-1,4-benzodioxin-6-YL)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3/c1-2-6-21-8-10-22(11-9-21)7-5-19-18(23)20-15-3-4-16-17(14-15)25-13-12-24-16/h3-4,14H,2,5-13H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFOXHHXYQRZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CCNC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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